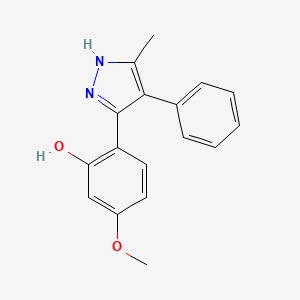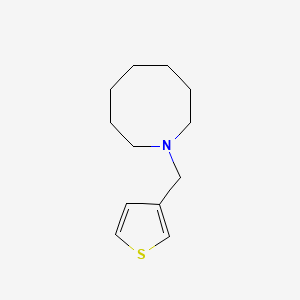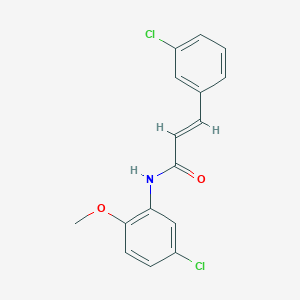
N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide, also known as CNX-774, is a novel small molecule inhibitor that has been synthesized for the purpose of inhibiting the activity of certain enzymes. This compound has shown significant potential in various scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide works by inhibiting the activity of certain enzymes, specifically kinases, that are involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting these enzymes, N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide can effectively halt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide can effectively inhibit the activity of several kinases, including EGFR, HER2, and VEGFR2. This inhibition leads to a decrease in cancer cell growth and proliferation. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide is its ability to selectively target certain enzymes while leaving others unaffected. This specificity allows for more targeted and effective treatment of cancer cells. However, one limitation of N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide in scientific research. One direction is the development of more effective and targeted cancer treatments using N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide. Another direction is the exploration of N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide's potential use in treating other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the mechanism of action and potential side effects of N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with 3-chlorobenzaldehyde. The resulting product is then subjected to a series of reactions involving different reagents and catalysts to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide has been extensively studied for its potential use in cancer research due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-15-7-6-13(18)10-14(15)19-16(20)8-5-11-3-2-4-12(17)9-11/h2-10H,1H3,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTLOOJAQDFPHO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

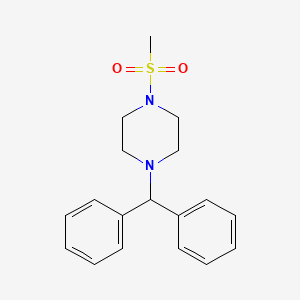


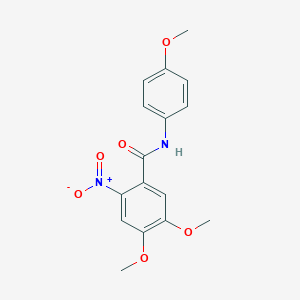

![1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B5745445.png)
![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)
![2-[(1-pyrrolidinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5745474.png)
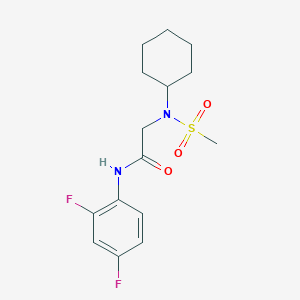
![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)

